N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-methyl-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-methyl-1,3-benzothiazole-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-methyl-1,3-benzothiazole-6-carboxamide typically involves multi-step reactionsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-methyl-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may be conducted at elevated temperatures, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-methyl-1,3-benzothiazole-6-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to investigate its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-methyl-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound shares the methoxybenzyl group but has a different core structure, featuring a pyrazole ring instead of a triazole and benzothiazole combination.
N-(1-ISOPROPYLPIPERIDIN-4-YL)-1-(3-METHOXYBENZYL)-1H-INDOLE-2-CARBOXAMIDE: Another compound with a methoxybenzyl group, but with an indole core structure.
Uniqueness
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-methyl-1,3-benzothiazole-6-carboxamide is unique due to its combination of a triazole ring, benzothiazole ring, and methoxybenzyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C19H17N5O2S |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-methyl-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C19H17N5O2S/c1-11-20-15-8-5-13(10-16(15)27-11)18(25)22-19-21-17(23-24-19)9-12-3-6-14(26-2)7-4-12/h3-8,10H,9H2,1-2H3,(H2,21,22,23,24,25) |
InChI Key |
HYPOBTAJNDWZAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)C(=O)NC3=NNC(=N3)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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